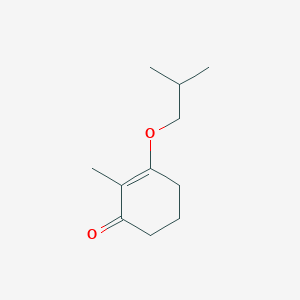
N-(2,3-dichlorophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.095 g/mol . It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
N-(2,3-dichlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Phenyl derivatives with various functional groups.
科学的研究の応用
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropane ring and the carboxamide group may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
- N-(2,4-dichlorophenyl)cyclopropanecarboxamide
- N-(3,4-dichlorophenyl)cyclopropanecarboxamide
- N-(2,3-dichlorophenyl)cyclopropanecarboxylic acid
Uniqueness
N-(2,3-dichlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
特性
CAS番号 |
14372-04-4 |
|---|---|
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(9(7)12)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChIキー |
NLFIWJUWFWNKIO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




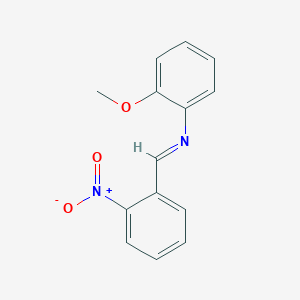
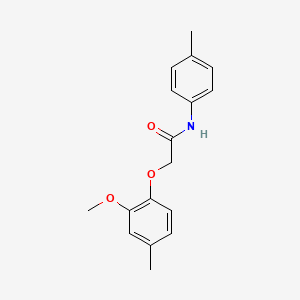

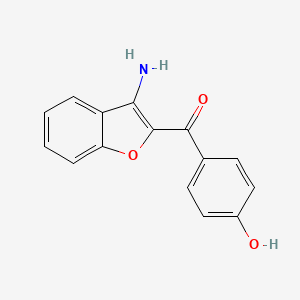
![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)

![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
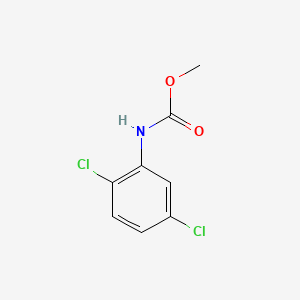
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)


